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Compound of Interest

Compound Name: Himastatin

Cat. No.: B1244360 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the total synthesis of

Himastatin, a potent antibiotic with a unique homodimeric structure. The protocols detailed

below are based on two landmark approaches: the bio-inspired late-stage dimerization

synthesis by Movassaghi and Pentelute, and the earlier convergent synthesis by Danishefsky

featuring a key Stille coupling reaction.

Himastatin's complex architecture, characterized by two identical macrocyclic depsipeptide

subunits linked by a C5-C5' biaryl bond between two cyclotryptophan residues, has made it a

challenging target for synthetic chemists.[1][2] Key structural features also include an

alternating sequence of D- and L-amino acids, a depsipeptide linkage, and a γ-hydroxylated

piperazic acid residue.[1][3]

I. Bio-inspired Total Synthesis via Late-Stage
Oxidative Dimerization
This recently developed approach mimics the proposed biosynthetic pathway of Himastatin,

where the crucial C5-C5' bond is formed in the final step.[1][4] This strategy offers significant

flexibility for the synthesis of Himastatin analogs and probes for studying its mechanism of

action.[1]
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The synthesis involves the preparation of the monomeric macrocyclic depsipeptide, (+)-

Himastatin monomer, followed by a biomimetic oxidative dimerization to yield (-)-Himastatin.

[1]
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Caption: Overall workflow of the bio-inspired Himastatin total synthesis.

Experimental Protocols
1. Synthesis of (+)-Himastatin Monomer

The monomer is assembled using a hybrid solid-phase and solution-phase peptide synthesis

approach. Key building blocks include protected D-threonine, L-leucine, a depsitripeptide

fragment containing the 5-hydroxypiperazic acid residue, and a cyclotryptophan unit.[3] The

linear hexadepsipeptide is then cyclized to afford the (+)-Himastatin monomer.[3]

Key Reagents and Conditions for Macrolactamization:

Reagents: Linear hexadepsipeptide precursor.

Conditions: High dilution to favor intramolecular cyclization.

Yield: 46% overall yield for the cyclization.[3]

2. Oxidative Dimerization to (-)-Himastatin

This key step involves the single-electron oxidation of the aniline substructure within two

molecules of the (+)-Himastatin monomer, leading to a radical-radical coupling to form the C5-

C5' biaryl bond.[1]
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Reagents:

(+)-Himastatin monomer

Copper(II) hexafluoroantimonate (Cu(SbF₆)₂)

2,6-di-tert-butyl-4-methylpyridine (DTBMP)

Solvent: 1,2-dichloroethane (DCE)

Temperature: 23 °C

Procedure: To a solution of (+)-Himastatin monomer in DCE are added DTBMP and

Cu(SbF₆)₂. The reaction mixture is stirred at room temperature until completion.

Purification: The crude product is purified by flash column chromatography.

Yield: 40%[5]

II. Convergent Total Synthesis via Early-Stage Stille
Coupling
The seminal total synthesis of Himastatin by Danishefsky and co-workers established the

absolute stereochemistry of the natural product.[6] This approach relies on the early-stage

formation of the central biaryl linkage via a Stille cross-coupling reaction, followed by the

bidirectional elaboration of the two macrocyclic domains.[1][6]

Overall Synthetic Strategy
Two functionalized cyclotryptophan monomers are coupled using a Stille reaction to form the

dimeric core. Subsequent peptide couplings and macrolactamizations complete the synthesis.

[6]
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Caption: Overall workflow of the Danishefsky Himastatin total synthesis.

Experimental Protocols
1. Synthesis of Key Building Blocks

This synthesis requires the stereoselective preparation of key subunits, including the syn-cis-

pyrrolinone substructure of the cyclotryptophan and the enantiomerically pure 5-

hydroxypiperazic acid.[6] The synthesis of (3R,5R)-γ-hydroxypiperazic acid has been reported

via diastereoselective enolate hydroxylation and electrophilic N-amination of a glutamate-

derived synthon.[6][7]

2. Stille Cross-Coupling

The central C5-C5' biaryl bond is constructed by the palladium-catalyzed cross-coupling of an

organostannane derivative of one cyclotryptophan monomer with an iodide derivative of the

other.[6][8]

Reagents:

Cyclotryptophan monomer iodide

Cyclotryptophan monomer stannane

Palladium catalyst (e.g., Pd₂(dba)₃)
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Ligand (e.g., PPh₃)

Copper(I) iodide (CuI)

Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvent.

Temperature: Elevated temperatures are typically required.

Procedure: The two monomeric units, palladium catalyst, ligand, and CuI are dissolved in the

solvent and heated until the reaction is complete.

Purification: The dimeric product is purified by chromatographic methods.

Quantitative Data Summary
Step

Synthetic
Approach

Reagents/Con
ditions

Yield (%) Reference

Macrolactamizati

on

Movassaghi/Pent

elute
High dilution 46 [3]

Oxidative

Dimerization

Movassaghi/Pent

elute

Cu(SbF₆)₂,

DTBMP, DCE, 23

°C

40 [5]

Biological Activity

(MIC)

Bacillus subtilis
Broth

microdilution
1-2 µg/mL [3]

Staphylococcus

aureus

Broth

microdilution
1-2 µg/mL [1]

Methicillin-

resistant S.

aureus (MRSA)

Broth

microdilution
1-2 µg/mL [1]

Vancomycin-

resistant

Enterococcus

(VRE)

Broth

microdilution
1-2 µg/mL [1]
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Mechanism of Action: Membrane Disruption
Himastatin is believed to exert its antibiotic effect by disrupting the bacterial cell membrane.[2]

[3] This mechanism is distinct from many clinically used antibiotics that target intracellular

processes.[3] The dimeric structure is crucial for its biological activity, as the monomeric units

show significantly reduced or no antibiotic effect.[1]

The proposed mechanism involves the insertion of the lipophilic Himastatin molecule into the

bacterial membrane, leading to the formation of pores or other disruptions that compromise

membrane integrity, causing leakage of cellular contents and ultimately cell death.[3][9] This is

supported by experiments using fluorescently labeled Himastatin analogs, which show

accumulation of the molecule in the bacterial cell envelope.[3]
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Caption: Proposed mechanism of action of Himastatin.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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